4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core, substituted with a 3-bromophenyl group and a 1,2,4-oxadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its activity can significantly affect behavior and body movement .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. The resulting accumulation of acetylcholine can lead to various physiological effects .
Biochemical Pathways
The inhibition of AChE affects the cholinergic nervous system, leading to an increase in acetylcholine levels . This can impact various biochemical pathways, particularly those involving nerve impulse transmission. Additionally, the compound may influence oxidative stress pathways. Cells produce free radicals and reactive oxygen species (ROS) during routine metabolic processes, and these compounds can increase dramatically under cellular damage . The compound’s interaction with these pathways could have downstream effects on cellular components .
Result of Action
The inhibition of AChE by this compound can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . These effects are due to the disruption of normal nerve impulse transmission caused by increased acetylcholine levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized using an acyl chloride to yield the 1,2,4-oxadiazole ring.
Coupling with phthalazinone: The final step involves coupling the 3-bromophenyl-1,2,4-oxadiazole intermediate with a phthalazinone derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays, helping to study the interactions between proteins and small molecules.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
- 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
Uniqueness
Compared to similar compounds, 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is unique due to the specific substitution pattern on the phenyl and phthalazinone rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSNHDRUTTYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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